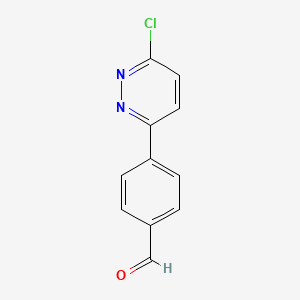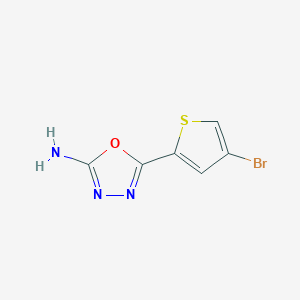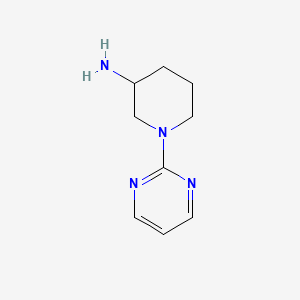
1-(Pyrimidin-2-yl)pipéridin-3-amine
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyrimidin-2-yl)piperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmacologiques
Les dérivés de la pipéridine, y compris le « 1-(Pyrimidin-2-yl)pipéridin-3-amine », jouent un rôle important dans l’industrie pharmaceutique. Ils sont présents dans plus de vingt classes de produits pharmaceutiques et sont utilisés dans la synthèse de médicaments en raison de leur activité biologique . La structure du composé permet le développement de divers agents pharmacologiquement actifs.
Agents anticancéreux
La structure du « this compound » a été utilisée dans la conception de composés aux propriétés anticancéreuses. Par exemple, des dérivés de ce composé ont été conçus comme des inhibiteurs doubles pour la kinase du lymphome anaplastique (ALK) cliniquement résistante et la kinase 1 de l’oncogène c-ros (ROS1), offrant un potentiel dans le traitement du cancer .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont connus pour leurs activités antimicrobiennes et antifongiques. L’incorporation des motifs pyrimidin-2-yl et pipéridin-3-amine peut conduire au développement de nouveaux agents pouvant être utilisés pour lutter contre diverses infections bactériennes et fongiques .
Troubles neurologiques
Les composés présentant une structure de pipéridine, tels que le « this compound », sont explorés pour leur potentiel dans le traitement des troubles neurologiques. Ils peuvent avoir des applications dans le développement de médicaments anti-Alzheimer et antipsychotiques .
Analgésique et anti-inflammatoire
Les propriétés analgésiques et anti-inflammatoires des dérivés de la pipéridine les rendent précieux dans la gestion de la douleur et les affections inflammatoires. La recherche sur le « this compound » pourrait conduire à de nouvelles options thérapeutiques pour les patients souffrant de douleurs chroniques et d’inflammation .
Applications en science des matériaux
Au-delà des applications médicales, les composés hétérocycliques comme le « this compound » ont des applications importantes en science des matériaux. Ils peuvent être utilisés comme capteurs fluorescents, colorants, agents éclaircissants, plastiques, stockage d’informations et réactifs analytiques .
Applications antivirales et antimalariques
La polyvalence des dérivés de la pipéridine s’étend aux applications antivirales et antimalariques. Les caractéristiques structurelles du « this compound » pourraient être exploitées pour développer des traitements contre les infections virales et le paludisme .
Découverte et développement de médicaments
Enfin, le noyau de la pipéridine est une pierre angulaire dans la découverte de médicaments. “this compound” peut servir de bloc de construction dans la synthèse de divers produits médicaux, aidant à la découverte de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés .
Analyse Biochimique
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .
Cellular Effects
1-(Pyrimidin-2-yl)piperidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by 1-(Pyrimidin-2-yl)piperidin-3-amine results in reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(Pyrimidin-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-yl)piperidin-3-amine undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, 1-(Pyrimidin-2-yl)piperidin-3-amine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidin-3-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-(Pyrimidin-2-yl)piperidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 1-(Pyrimidin-2-yl)piperidin-3-amine is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidin-3-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDLXLANFEESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-25-6 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


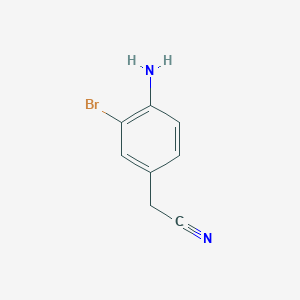
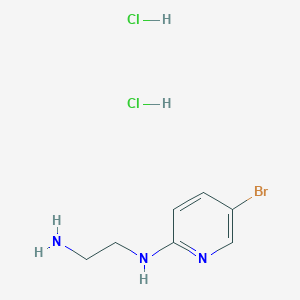
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)

![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)
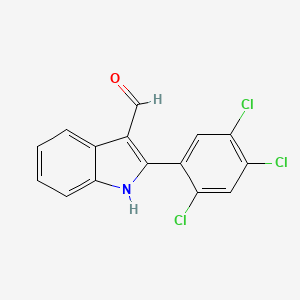
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)


